1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
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Overview
Description
1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a compound belonging to the class of triazoles, which are known for their wide range of biological activities. This compound features a triazole ring substituted with a 2-bromophenylmethyl group and an ethanol moiety. Triazoles are significant in medicinal chemistry due to their antimicrobial, antifungal, anticancer, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: 1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]acetaldehyde or 1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]acetic acid.
Reduction: 1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethane.
Substitution: 1-[1-[(2-Azidophenyl)methyl]triazol-4-yl]ethanol or 1-[1-[(2-Thiophenyl)methyl]triazol-4-yl]ethanol.
Scientific Research Applications
1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anticonvulsant activities.
Mechanism of Action
The mechanism of action of 1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, leading to inhibition of enzyme activity or modulation of receptor function. The bromophenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 1-[1-[(4-Bromophenyl)methyl]triazol-4-yl]ethanol
- 1-[1-[(2-Chlorophenyl)methyl]triazol-4-yl]ethanol
- 1-[1-[(2-Fluorophenyl)methyl]triazol-4-yl]ethanol
Comparison: 1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated and fluorinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Properties
IUPAC Name |
1-[1-[(2-bromophenyl)methyl]triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-8(16)11-7-15(14-13-11)6-9-4-2-3-5-10(9)12/h2-5,7-8,16H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAWTEHDCNUMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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